molecular formula C16H20N2 B1524821 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline CAS No. 1183434-97-0

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline

Cat. No.: B1524821
CAS No.: 1183434-97-0
M. Wt: 240.34 g/mol
InChI Key: TUQNAWCBQBBLDL-UHFFFAOYSA-N
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Description

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline is a useful research compound. Its molecular formula is C16H20N2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Self-Assembling Behavior in Competitive Medium : A study focused on the self-assembling properties of a modified aromatic amino acid, where phenylalanine (Phe) was made electron-deficient by introducing a nitro group in the ring. This modification profoundly influenced the self-assembly process, leading to efficient gelation in DMSO solvent and hydrogen-bonding mediated crystal formation in water. The research investigated the self-assembly patterns of 4-nitrophenylalanine (4NP) using various techniques including X-ray diffraction and UV-Vis spectroscopy (Singh et al., 2020).

  • Normal Vibrations and Force Fields in Chloromethylanilines : This study conducted a normal coordinate analysis of chloromethylanilines, focusing on the internal molecular force fields. The research found that a single force field could simulate observed normal vibrations in the studied molecules, supported by HF and DFT calculations. The study highlights the importance of methyl and amino groups in pharmacologically active substances (Tiwari et al., 2008).

  • Distinction of Amino Acid Enantiomers : This research explored the use of mass spectrometry to distinguish amino acid enantiomers. The study analyzed mixtures of several amino acid pairs, revealing chiral discrimination based on differences in gas-phase basicity between homo- and heterochiral dimers (Vékey & Czira, 1997).

  • Investigation of Peroxidase Action : The study synthesized 4-phenyl-2,6-dimethylaniline and examined its oxidation by the peroxidase system, proposing a mechanism for this reaction. This research contributes to understanding enzyme-mediated organic reactions (Baker & Saunders, 1974).

  • Molecular Structures of Amino Derivatives : Research on the molecular structures of amino derivatives synthesized via Schiff bases reduction route was conducted. The study reported on compounds with significant intermolecular hydrogen bonding, contributing to the understanding of molecular interactions in organic chemistry (Ajibade & Andrew, 2021).

  • Synthetic Polynucleotides and Amino Acid Code : This study explored the relationship between polynucleotides and amino acids, particularly phenylalanine, contributing to the understanding of protein synthesis and genetic coding (Lengyel et al., 1961).

Properties

IUPAC Name

4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-12(17)13-4-6-14(7-5-13)15-8-10-16(11-9-15)18(2)3/h4-12H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQNAWCBQBBLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.